N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide selectively binds to the α7 nAChR, a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, improve memory and learning, and reduce inflammation in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype in experimental settings. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide. One area of interest is the development of more potent and selective α7 nAChR agonists that may have greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems and its potential interactions with other drugs. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on cognitive function and neuroprotection.
Synthesis Methods
The synthesis of N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide involves the reaction of 2-chloro-N-(2-thienylmethyl) acetamide with 2-hydroxyethylamine in the presence of sodium hydroxide. The resulting intermediate is then treated with 2,3-dihydro-1-benzofuran-7-carboxylic acid to yield the final product.
Scientific Research Applications
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been investigated for its potential use as a cognitive enhancer and a neuroprotective agent.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-8-7-17(11-13-4-2-10-21-13)16(19)14-5-1-3-12-6-9-20-15(12)14/h1-5,10,18H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFHWXRGZDQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)N(CCO)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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